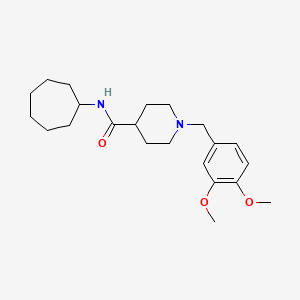![molecular formula C23H27ClFN3O B3711993 [1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B3711993.png)
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
Vue d'ensemble
Description
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that features both piperidine and piperazine rings
Méthodes De Préparation
The synthesis of [1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with the piperidine ring.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling of the two rings: The final step involves the coupling of the piperidine and piperazine rings through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of [1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include:
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone: This compound has a similar structure but with a different substituent on the piperazine ring.
[1-(2-Fluorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: This compound features fluorine atoms on both the benzyl and phenyl rings.
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-methylphenyl)piperazin-1-yl]methanone: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
The uniqueness of [1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN3O/c24-20-6-2-1-5-19(20)17-26-11-9-18(10-12-26)23(29)28-15-13-27(14-16-28)22-8-4-3-7-21(22)25/h1-8,18H,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZZNNGTNPCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2,4-dichlorobenzyl)-1,2,4-oxadiazole](/img/structure/B3711915.png)
![1-(2-fluorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3711918.png)
![[2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B3711925.png)
![1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3711930.png)




![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3712000.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3712003.png)
![1-{1-benzyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3712011.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B3712023.png)
![methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3712034.png)
![N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B3712041.png)
